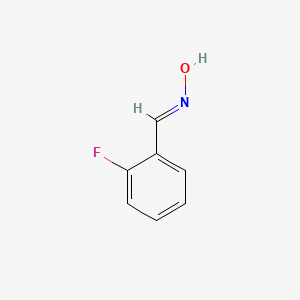

2-フルオロベンズアルドキシム

概要

説明

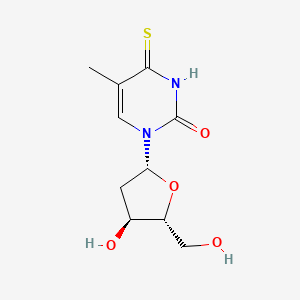

2-Fluorobenzaldoxime is a chemical compound with the molecular formula C7H6FNO .

Synthesis Analysis

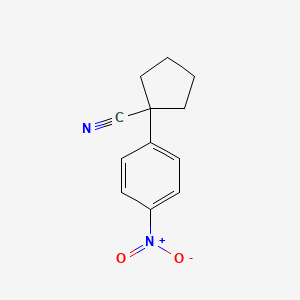

The synthesis of 2-Fluorobenzaldoxime involves a biocatalysis process, which is a sustainable and energy-saving technology platform . This process is part of a novel approach towards industrial aromatic nitriles .Molecular Structure Analysis

The molecular structure of 2-Fluorobenzaldoxime is represented by the formula C7H6FNO . The average mass is Da and the monoisotopic mass is Da .Physical and Chemical Properties Analysis

2-Fluorobenzaldoxime has a density of 1.14 g/cm3, a boiling point of 194.9 °C at 760 mmHg, and a flashing point of 71.7 °C . It is soluble at 25 deg C (mg/L): 1559 .科学的研究の応用

蛍光ナノマテリアルの合成

2-フルオロベンズアルドキシム: は、蛍光ナノマテリアル (FNMs) の合成に使用できます。 これらのFNMsは、バイオイメージングや蛍光依存検出における用途に不可欠な、独自の光学特性を持っています 。この化合物は、ナノマテリアルの蛍光に貢献できるため、生物学的調査のためのより選択的で効率的なプローブを作成するために価値があります。

蛍光プローブの開発

この化合物は、蛍光プローブの設計と合成に役立ちます。 これらのプローブは、生体医科学研究、環境モニタリング、食品安全における、感度が高く選択的な検出に不可欠です 。2-フルオロベンズアルドキシムは、これらのプローブの性能と適用性を向上させるために使用でき、分子検出の進化する要求に応えます。

蛍光顕微鏡

蛍光顕微鏡では、2-フルオロベンズアルドキシムは、生物学的研究で使用されるイメージング技術を強化できます。 これは、細胞や組織を高い特異性と感度で可視化する染色プロセスの一部となることができます .

Safety and Hazards

2-Fluorobenzaldoxime is toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

特性

IUPAC Name |

(NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVOCNRPBFPDLO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-79-6 | |

| Record name | 2-FLUOROBENZALDEHYDE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

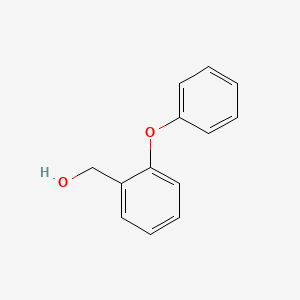

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile](/img/structure/B1630751.png)

![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)